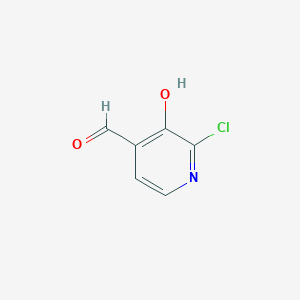
2-Chloro-3-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . It is a derivative of isonicotinaldehyde, featuring a chlorine atom at the second position and a hydroxyl group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxyisonicotinaldehyde typically involves the chlorination of 3-hydroxyisonicotinaldehyde. One common method includes the reaction of 3-hydroxyisonicotinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting material, 3-hydroxyisonicotinaldehyde, is reacted with a chlorinating agent in the presence of a catalyst to enhance the reaction rate and selectivity. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-isonicotinic acid.
Reduction: Formation of 2-chloro-3-hydroxyisonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisonicotinaldehyde: A precursor in the synthesis of 2-Chloro-3-hydroxyisonicotinaldehyde, known for its green fluorescence properties.
2-Chloroisonicotinaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Chloro-4-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
This compound stands out due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which imparts unique reactivity and potential biological activities. Its dual functional groups allow for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-chloro-3-hydroxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSUQAMABHLSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

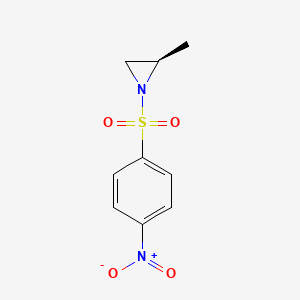
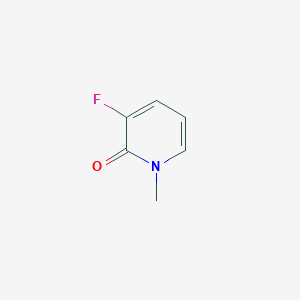
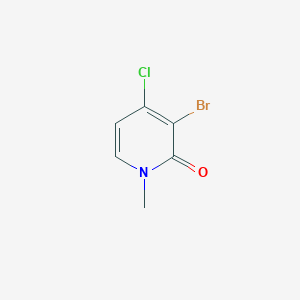
![(3S)-3-{4-[7-(Aminocarbonyl)-2H-indazol-2-yl]phenyl}piperidinium 4-methylbenzenesulfonate](/img/structure/B8053069.png)

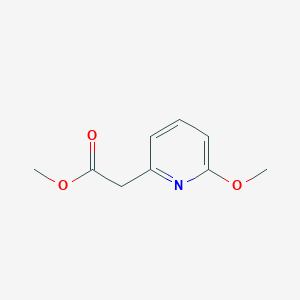
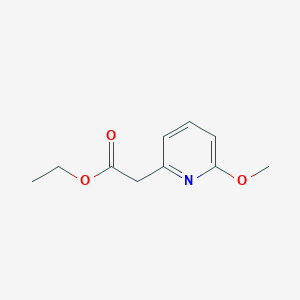
![6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8053085.png)
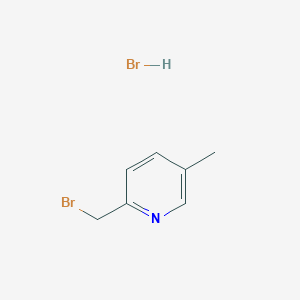
![7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053096.png)
![1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone](/img/structure/B8053110.png)
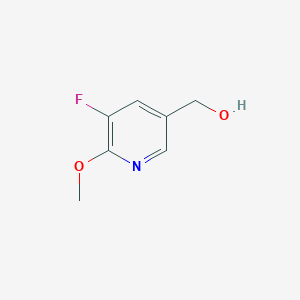
![1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B8053132.png)
